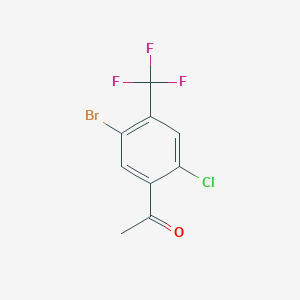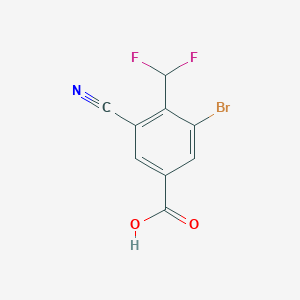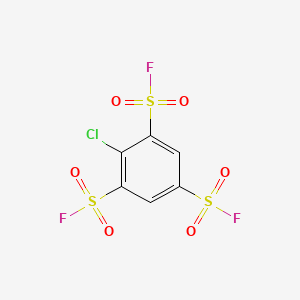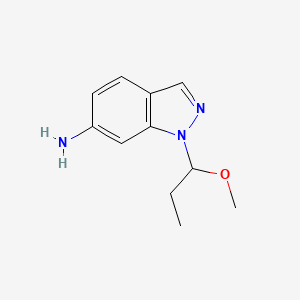
2,4-Dichloro-3-(difluoromethoxy)cinnamic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-3-(difluoromethoxy)cinnamic acid consists of a benzene ring, two chlorine atoms, a difluoromethoxy group, and a propenoic acid group . The exact spatial configuration of these groups would need to be determined by methods such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Photodimerization Studies
- The photodimerization of 2,4-dichloro-trans-cinnamic acid under ultraviolet irradiation forms the corresponding β-truxinic acid derivative. This process follows first-order kinetics and proceeds smoothly from monomer to dimer without intermediates (Atkinson et al., 2004).
- Kinetic photocrystallography studies reveal that UV irradiation of 2,4-dichloro-trans-cinnamic acid causes loss of long-range order in the crystal, indicating heterogeneous dimerization. This highlights challenges in predicting solid-state chemical reaction behaviors (Davaasambuu et al., 2006).
Anticancer Research
- Cinnamic acid derivatives have been explored for anticancer applications. Their chemical structure allows for various modifications, which have shown potential in anticancer research, underscoring the underutilized medicinal potential of such compounds (De et al., 2011).
Chemical Synthesis
- Cinnamic acid derivatives are synthesized for various applications. A novel asymmetric synthesis of chiral glycidic acid derivatives, important for pharmaceuticals like diltiazem hydrochloride, has been developed using cinnamic acid derivatives (Imashiro & Seki, 2004).
- Synthesis of simple cinnamic acids through Knoevenagel condensation reactions has shown antioxidant, anti-inflammatory, and cytotoxic properties. This emphasizes their potential in medicinal chemistry (Pontiki et al., 2014).
Enzymatic Reactions and Biochemistry
- Cinnamic acid derivatives are substrates for enzymatic reactions like chloroperoxidase-catalyzed halogenation, indicating their role in biochemical pathways (Yamada et al., 1985).
- The ability of cinnamate 4-hydroxylase to hydroxylate various cinnamic acid analogs, including chlorinated versions, suggests their importance in plant biochemistry (Chen et al., 2007).
Solubility and Physical Chemistry
- The solubility enhancement of trans-cinnamic acid in the presence of ethanol as a supercritical CO2 cosolvent has been studied, which is significant for its applications in food, cosmetics, and pharmaceuticals (Cháfer et al., 2009).
Antioxidant Activities
- Cinnamic acid shows antioxidant activity, which is enhanced through esterification. This property is utilized in the flavoring and perfumery industries (Oladimeji et al., 2019).
properties
IUPAC Name |
3-[2,4-dichloro-3-(difluoromethoxy)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2F2O3/c11-6-3-1-5(2-4-7(15)16)8(12)9(6)17-10(13)14/h1-4,10H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAWDEOEGZQFQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=CC(=O)O)Cl)OC(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301182311 | |
| Record name | 2-Propenoic acid, 3-[2,4-dichloro-3-(difluoromethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301182311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1807439-76-4 | |
| Record name | 2-Propenoic acid, 3-[2,4-dichloro-3-(difluoromethoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807439-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 3-[2,4-dichloro-3-(difluoromethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301182311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-{[4-(Pyrrolidin-3-yloxy)piperidin-1-yl]methyl}pyridine dihydrochloride](/img/structure/B1413541.png)
![6-(Pyrrolidin-1-yl)-3-azabicyclo[3.1.0]hexane dihydrochloride](/img/structure/B1413543.png)
![2-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1413544.png)
![3,6-Di-tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3,6-dicarboxylate](/img/structure/B1413545.png)

![1-(3,5-Dimethylphenoxy)-4-{[4-(3,5-dimethylphenoxy)-3-hydroxybutyl]amino}butan-2-ol](/img/structure/B1413548.png)



